2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Peptide synthesis orthogonal protection solid-phase synthesis

Researchers designing peptidomimetics face a critical choice: the N-protecting group must survive iterative Fmoc-deprotection (20% piperidine/DMF) yet be cleanly removable. 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid (CAS 221352-46-1) is the purpose-built solution. • Orthogonal Boc protection: stable to piperidine, cleaved cleanly with TFA • Conformationally restricted proline surrogate enhances target affinity & metabolic stability • 46% mass reduction vs. Fmoc analog improves atom economy at scale • Available at ≥99% (HPLC) purity to minimize false SAR from impurities

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 221352-46-1
Cat. No. B051515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid
CAS221352-46-1
Synonyms1,3-Dihydro-2H-isoindole-1,2-dicarboxylic Acid 2-(1,1-Dimethylethyl) Ester
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)
InChIKeyBBMCBMREDOQCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid (CAS 221352-46-1): A Protected Isoindoline-1-carboxylic Acid Building Block for Peptidomimetic and Drug Discovery


2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid (CAS 221352-46-1), also known as N-Boc-isoindoline-1-carboxylic acid or Boc-(R,S)-1,3-dihydro-2H-isoindole carboxylic acid, is a racemic N-Boc-protected constrained α-amino acid derivative . The isoindoline-1-carboxylic acid scaffold is a non-proteinogenic α-amino acid in which a benzene ring is ortho-fused onto the C-3–C-4 bond of proline, making it a conformationally restricted proline analog widely exploited in peptidomimetic design [1]. Ten commercial drugs contain the isoindoline heterocycle core, targeting indications from multiple myeloma and leukemia to hypertension and obesity [2]. The tert-butoxycarbonyl (Boc) group provides acid-labile protection of the secondary amine, enabling orthogonal protection strategies in multi-step synthetic routes [3].

Why Generic Substitution Fails for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid: Orthogonality, Regiochemistry, and Purity Constraints


In-class N-protected isoindoline-1-carboxylic acids are not interchangeable due to three critical factors. First, protecting group orthogonality dictates reaction compatibility: the Boc group is cleaved under acidic conditions (TFA), while Fmoc requires basic conditions (piperidine), and Cbz requires hydrogenolysis—selecting the wrong protecting group can cause premature deprotection or side reactions in multi-step sequences [1]. Second, regiochemistry matters: the 1-carboxylic acid isomer is a proline-mimicking constrained α-amino acid, whereas the 4-carboxylic acid isomer serves entirely different pharmacophores (e.g., HCV inhibitors) . Third, stereochemical form—racemic (CAS 221352-46-1) versus enantiopure (S)-isomer (CAS 1093651-93-4)—determines whether the building block is suitable for diastereomeric mixture generation or asymmetric synthesis of single-enantiomer drug candidates .

Quantitative Differentiation Evidence for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid Relative to Key Comparators


Protecting Group Orthogonality: Boc vs. Fmoc vs. Cbz – Deprotection Condition Selectivity

The Boc group on 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid is cleaved under acidic conditions (typically 20–50% TFA in DCM, 0.5–2 h at room temperature), while the Fmoc analog requires basic conditions (20% piperidine in DMF, 5–20 min) and the Cbz analog requires catalytic hydrogenation (H₂, Pd/C) [1][2]. This orthogonal deprotection profile enables the Boc derivative to be employed in synthetic routes where base-labile or hydrogenation-sensitive functionalities are present, a critical selection criterion that differentiates it from the Fmoc and Cbz counterparts [1].

Peptide synthesis orthogonal protection solid-phase synthesis protecting group strategy

Commercial Purity Grade: HPL≥99% for Boc Derivative vs. 95–97.5% for Fmoc and Cbz Analogs

The target compound is commercially available at ≥ 99% purity (HPLC) from Chem-Impex International . In comparison, the corresponding Fmoc-protected analog (CAS 204320-59-2) is typically supplied at 95–97.5% (HPLC) , and the Cbz analog (CAS 96325-10-9) at 95% minimum purity . This 2–4 percentage point purity differential reduces the likelihood of side reactions arising from impurities in multi-step synthetic sequences where intermediate purification may be costly or impractical.

Purity specification HPLC assay building block quality procurement

Regiochemical Differentiation: 1-Carboxylic Acid (Proline Analog) vs. 4-Carboxylic Acid Isomer

The 1-carboxylic acid substitution on the isoindoline ring renders the compound a conformationally constrained analog of proline, formally defined as a non-proteinogenic α-amino acid with benzene ortho-fused onto the C-3–C-4 bond of L-proline [1]. In contrast, the 4-carboxylic acid regioisomer (CAS 1044764-69-3) positions the carboxyl group on the aromatic ring, producing a pharmacophore used in HCV inhibitor development rather than serving as a peptide backbone mimic . The 1-position carboxylic acid enables direct incorporation into peptide chains via standard coupling chemistry at the α-position, a synthetic utility absent in the 4-substituted isomer [1].

Constrained amino acid proline analog regiochemistry peptidomimetic

Physicochemical Profile: Molecular Weight Advantage vs. Fmoc and Cbz Analogs for Atom Economy

The target compound has a molecular weight of 263.29 g/mol . The Fmoc analog (CAS 204320-59-2) is 385.41 g/mol—a 46% higher mass—and the Cbz analog (CAS 96325-10-9) is 297.31 g/mol—13% higher . In multi-step syntheses, the lower molecular weight of the Boc derivative translates to superior atom economy: for every gram of protected intermediate, a greater fraction represents the desired isoindoline-1-carboxylic acid scaffold. Additionally, the predicted density of 1.259 g/cm³ and boiling point of 419.9 °C provide storage and handling baselines .

Atom economy molecular weight protecting group scale-up

Scaffold Validation: Isoindoline-1-carboxylic Acid as a Privileged Structure in Clinically Approved Drugs

The isoindoline heterocycle core is a validated privileged scaffold, present in ten commercial bioactive drugs including agents for multiple myeloma (lenalidomide-class), leukemia, hypertension, edema, and obesity [1]. The isoindoline-1-carboxylic acid substructure specifically appears in angiotensin-converting enzyme (ACE) inhibitors with IC₅₀ values as low as 28 nM, demonstrating that this scaffold can achieve high target potency when properly functionalized [2]. By comparison, alternative constrained amino acid building blocks such as octahydroindole-2-carboxylic acid or tetrahydroisoquinoline-1-carboxylic acid provide different conformational constraints and receptor-interaction profiles [3].

Privileged scaffold drug discovery clinical drugs isoindoline core

Optimal Research and Industrial Deployment Scenarios for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid Based on Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Orthogonal Protection

When a synthetic route demands that the isoindoline nitrogen be protected with a group removable under acidic conditions while base-labile functionalities (e.g., Fmoc-protected α-amines) are present elsewhere in the molecule, 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid is the appropriate choice. The Boc group withstands the 20% piperidine/DMF conditions used for iterative Fmoc removal in SPPS, then is cleanly cleaved with TFA during final resin cleavage [1]. The Fmoc analog would be prematurely deprotected under these conditions, while the Cbz analog would require a hydrogenation step incompatible with many solid supports [1].

Peptidomimetic Lead Optimization Requiring High-Purity Constrained Amino Acid Input

In medicinal chemistry programs developing peptidomimetics—where isoindoline-1-carboxylic acid serves as a conformationally restricted proline surrogate to improve target affinity and metabolic stability—the ≥ 99% (HPLC) purity specification available for this compound minimizes the risk of impurity-derived false structure-activity relationships. This purity level is 1.5–4 percentage points higher than typical Fmoc and Cbz analog commercial grades , making it the preferred input for SAR studies where analytical confidence in product identity is paramount.

Multi-Step Synthesis of Isoindoline-Containing Pharmaceuticals at Preparative Scale

For process chemistry applications, the molecular weight advantage of the Boc derivative (263.29 g/mol) over the Fmoc analog (385.41 g/mol) translates to a 46% reduction in protecting group mass per mole of product . This improves atom economy and reduces waste stream volume at scale. The compound is supplied as a white to off-white powder with storage at 0–8 °C , compatible with standard kilogram-scale synthesis workflows.

Discovery of Protease and Receptor Modulators Using the Isoindoline Privileged Scaffold

The isoindoline core is a validated privileged scaffold present in ten marketed drugs spanning oncology, cardiovascular, and metabolic indications [2]. Isoindoline-1-carboxylic acid derivatives have demonstrated nanomolar potency in enzyme inhibition (e.g., ACE IC₅₀ = 28 nM) [3]. 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid provides the N-protected entry point for diversity-oriented synthesis of isoindoline-1-carboxamide libraries targeting proteases, GPCRs, and nuclear receptors such as PPARδ, where the tetrahydroisoquinoline scaffold has been established as an alternative but conformationally distinct chemotype [4].

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